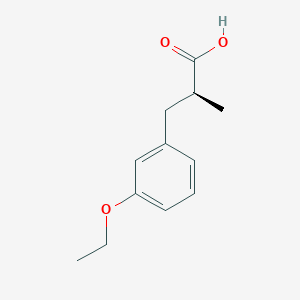

(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid

Description

(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid is a chiral carboxylic acid derivative characterized by a 2-methylpropanoic acid backbone substituted with a 3-ethoxyphenyl group at the β-position. The ethoxy group (-OCH₂CH₃) attached to the phenyl ring distinguishes it from related compounds, influencing its physicochemical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name |

(2S)-3-(3-ethoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-15-11-6-4-5-10(8-11)7-9(2)12(13)14/h4-6,8-9H,3,7H2,1-2H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHHNVSYSLFAJR-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C[C@H](C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxybenzaldehyde and 2-methylpropanoic acid.

Grignard Reaction: The 3-ethoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form an intermediate alcohol.

Oxidation: The intermediate alcohol is then oxidized to form the corresponding ketone.

Asymmetric Reduction: The ketone undergoes an asymmetric reduction to introduce the chiral center, resulting in (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid.

Industrial Production Methods: In an industrial setting, the production of (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid may involve optimized reaction conditions, such as:

Catalysts: Use of chiral catalysts to enhance the enantioselectivity of the asymmetric reduction step.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.

Purification: Advanced purification techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, aldehydes.

Substitution Products: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Lipophilicity Trends : Ethoxy substitution increases logP compared to methoxy, suggesting improved passive diffusion in drug candidates .

- Metabolic Stability : Ethoxy groups may resist oxidative metabolism longer than methoxy, as seen in cytochrome P450 studies on similar compounds .

- Biological Activity: Amino and hydroxyl groups (e.g., methyldopa) confer pharmacological activity, while ethoxy derivatives may require additional functionalization for target engagement .

Biological Activity

(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chiral center, with the (2S) configuration denoting its specific stereochemistry. The ethoxy and phenyl groups contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid may involve several mechanisms, including:

- Receptor Interaction : Similar compounds have been shown to interact with various receptors, such as GPR41, which plays a role in metabolic regulation.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing lipid and glucose metabolism .

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress .

Biological Activities

Research has demonstrated various biological activities associated with (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid and related compounds:

- Antimicrobial Activity : Some studies indicate potential antimicrobial effects against specific bacterial strains, although detailed data on this compound is limited .

- Antitumor Effects : Compounds with similar structures have exhibited anti-tumor properties in vitro, suggesting that (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid may also have potential in cancer therapy .

- Metabolic Effects : It has been suggested that the compound may improve metabolic parameters in animal models, particularly concerning lipid profiles and glucose levels .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid:

In Vivo Studies

In vivo pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Although direct studies on (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid are sparse, related compounds have shown varying bioavailability and efficacy in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.